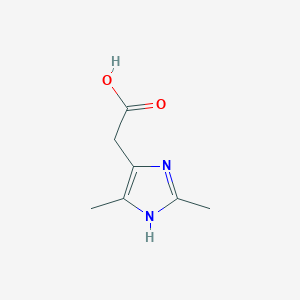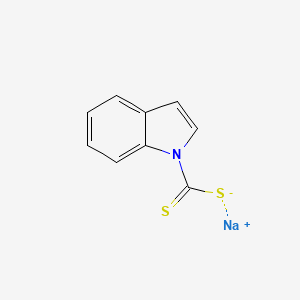![molecular formula C8H10N2O2 B12832482 Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)
Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is a heterocyclic compound featuring a fused cyclopentane and imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with glyoxal and ammonia, followed by subsequent steps to introduce the acetic acid moiety. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
Cyclization: Formation of the cyclopentane-imidazole core.
Functionalization: Introduction of the acetic acid group.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity, specificity, and downstream effects are crucial for understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
Imidazole: A simpler heterocyclic compound with a wide range of applications.
Cyclopentane: A saturated hydrocarbon that forms the core structure of the compound.
Imidazole-2-acetic acid: A related compound with similar functional groups but lacking the cyclopentane ring.
Uniqueness: Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is unique due to its fused ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)4-7-9-5-2-1-3-6(5)10-7/h1-4H2,(H,9,10)(H,11,12) |
Clé InChI |
RXPPWTZPKFGCHO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)


![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)





![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)



